

Introduction to Autoinducer-2: A Universal Language

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Compound of Interest		
Compound Name:	Autoinducer-2	
Cat. No.:	B1199439	Get Quote

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process relies on the production, secretion, and detection of small signaling molecules called autoinducers. While many autoinducers are species-specific, **Autoinducer-2** (AI-2) is produced and recognized by a wide variety of both Gram-positive and Gram-negative bacteria, earning it the moniker of a "universal" signal for interspecies communication.[1][2]

The precursor to AI-2, 4,5-dihydroxy-2,3-pentanedione (DPD), is synthesized by the enzyme LuxS.[1][3] DPD is unstable and spontaneously cyclizes into various forms. In the marine bacterium Vibrio harveyi, it forms a furanosyl borate diester, S-THMF-borate.[1] In enteric bacteria like Escherichia coli and Salmonella Typhimurium, it primarily exists as R-THMF, a form that does not contain boron.[1] This structural diversity, arising from a common precursor, allows for both broad signal dissemination and species-specific interpretation. The ability of bacteria to respond to AI-2 has significant implications for microbial communities, influencing behaviors such as biofilm formation, virulence, and antibiotic resistance.[2][4] Consequently, the AI-2 signaling pathway presents a promising target for the development of novel anti-infective agents that disrupt bacterial communication.[5]

Core Signaling Pathways

The AI-2 signaling network can be broadly divided into two main stages: the synthesis of the AI-2 precursor molecule, DPD, and its subsequent perception and signal transduction by recipient



bacteria. The synthesis pathway is highly conserved, while the perception mechanisms show significant diversity, most notably between different families of Gram-negative bacteria.

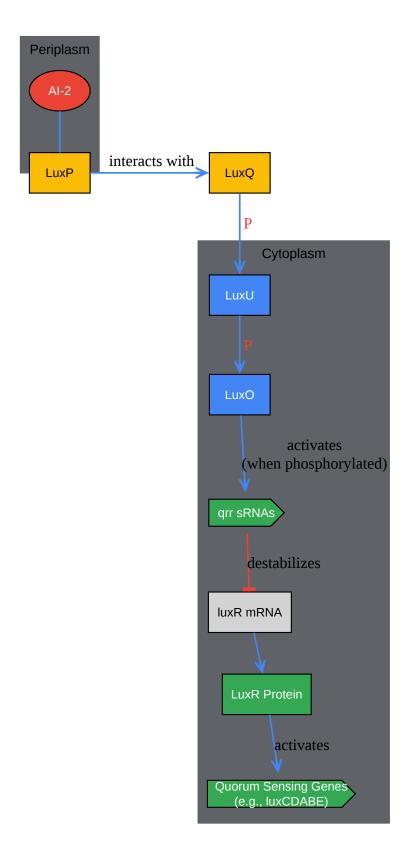
AI-2 Synthesis via the Activated Methyl Cycle

The synthesis of AI-2 is intrinsically linked to the activated methyl cycle, a central metabolic pathway in bacteria. The key enzyme responsible for AI-2 production is LuxS.[6] This process begins with S-adenosylmethionine (SAM), a primary methyl donor in the cell. After a methyl group is transferred, the resulting S-adenosylhomocysteine (SAH) is detoxified by the Pfs enzyme, which cleaves adenine to form S-ribosylhomocysteine (SRH). LuxS then cleaves SRH into homocysteine and DPD, the reactive precursor of AI-2.[6] The DPD is then released into the extracellular environment.

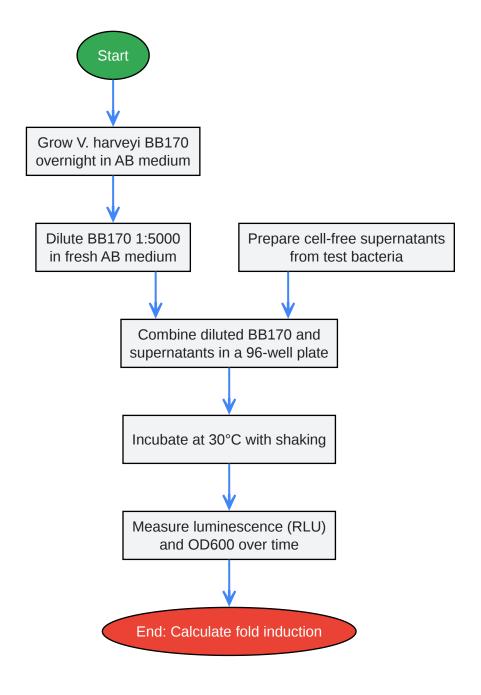












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